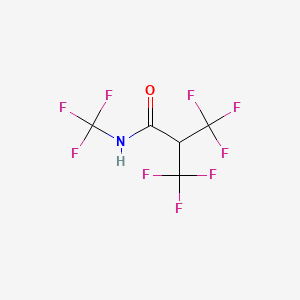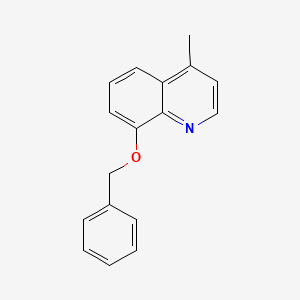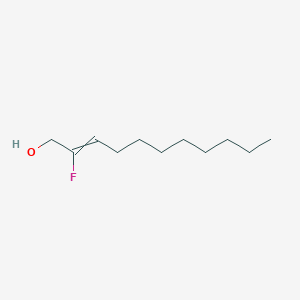
2-Fluoroundec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroundec-2-en-1-ol is an organic compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom attached to the second carbon of an undec-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroundec-2-en-1-ol typically involves the fluorination of undec-2-en-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of fluorinating agents in a controlled environment allows for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroundec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-fluoroundec-2-en-1-one or 2-fluoroundec-2-en-1-al.
Reduction: Formation of 2-fluoroundecan-1-ol.
Substitution: Formation of 2-azidoundec-2-en-1-ol or 2-cyanoundec-2-en-1-ol.
Scientific Research Applications
2-Fluoroundec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoroundec-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds with active site residues, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorodec-2-en-1-ol
- 2-Fluorododec-2-en-1-ol
- 2-Fluoroundec-1-ol
Uniqueness
2-Fluoroundec-2-en-1-ol is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the fluorine atom and the double bond in the molecule significantly influence its physical and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
105153-72-8 |
|---|---|
Molecular Formula |
C11H21FO |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
2-fluoroundec-2-en-1-ol |
InChI |
InChI=1S/C11H21FO/c1-2-3-4-5-6-7-8-9-11(12)10-13/h9,13H,2-8,10H2,1H3 |
InChI Key |
WAGOHQACWSCHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


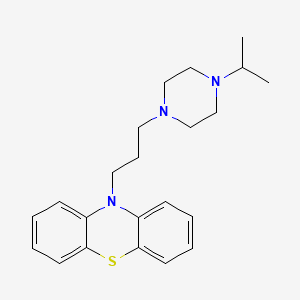

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
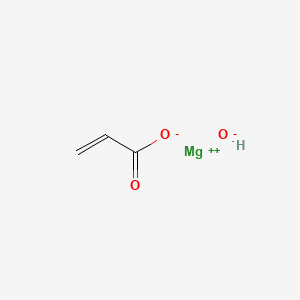
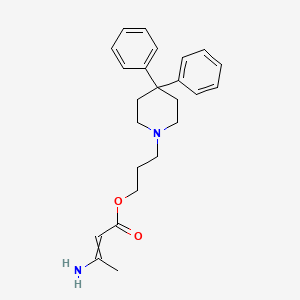
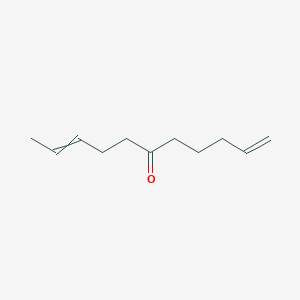
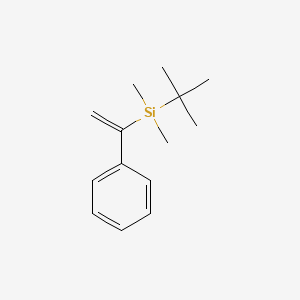
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)


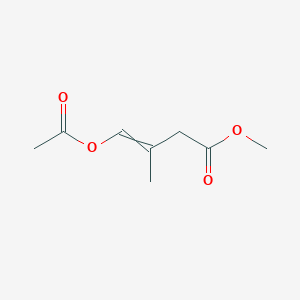
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
